
1-(3,4-Dichlorophenyl)-1-(2-hydroxyethylsulfanyl)nonan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-1-(2-hydroxyethylsulfanyl)nonan-3-one is an organic compound that features a dichlorophenyl group, a hydroxyethylsulfanyl group, and a nonanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-1-(2-hydroxyethylsulfanyl)nonan-3-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Dichlorophenyl Intermediate: Starting with a suitable dichlorobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Hydroxyethylsulfanyl Group: This step might involve nucleophilic substitution reactions where a hydroxyethylsulfanyl group is introduced.
Formation of the Nonanone Backbone: The final step could involve aldol condensation or other carbon-carbon bond-forming reactions to construct the nonanone backbone.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-Dichlorophenyl)-1-(2-hydroxyethylsulfanyl)nonan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the nonanone backbone can be reduced to form alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dichlorophenyl)-1-(2-hydroxyethylsulfanyl)nonan-3-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor binding, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,4-Dichlorophenyl)-1-(2-hydroxyethylsulfanyl)octan-3-one: Similar structure with an octanone backbone.
1-(3,4-Dichlorophenyl)-1-(2-hydroxyethylsulfanyl)decan-3-one: Similar structure with a decanone backbone.
Uniqueness
1-(3,4-Dichlorophenyl)-1-(2-hydroxyethylsulfanyl)nonan-3-one is unique due to its specific combination of functional groups and carbon chain length, which can influence its chemical reactivity and biological activity. The presence of both dichlorophenyl and hydroxyethylsulfanyl groups can provide unique properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
75144-08-0 |
|---|---|
Molekularformel |
C17H24Cl2O2S |
Molekulargewicht |
363.3 g/mol |
IUPAC-Name |
1-(3,4-dichlorophenyl)-1-(2-hydroxyethylsulfanyl)nonan-3-one |
InChI |
InChI=1S/C17H24Cl2O2S/c1-2-3-4-5-6-14(21)12-17(22-10-9-20)13-7-8-15(18)16(19)11-13/h7-8,11,17,20H,2-6,9-10,12H2,1H3 |
InChI-Schlüssel |
PFDPNLIBODDUPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)SCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile](/img/structure/B13990212.png)
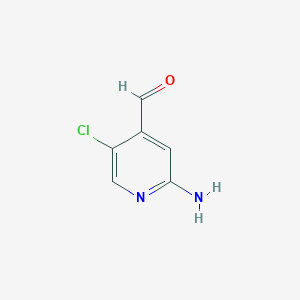
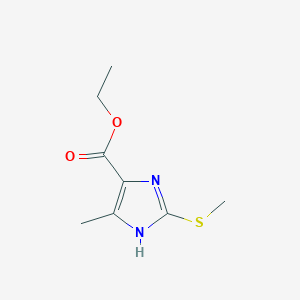



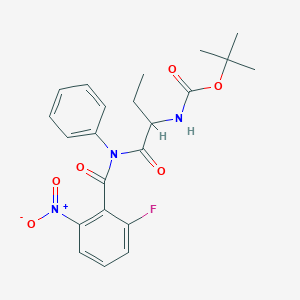
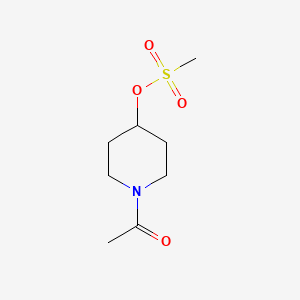

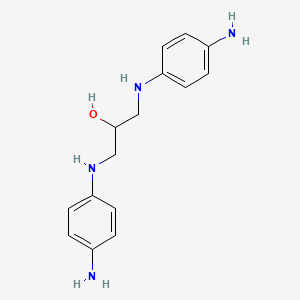
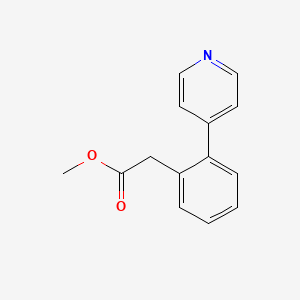
![4-[2-(1H-Indol-3-yl)ethyl]-1-methylpyridin-1-ium bromide](/img/structure/B13990256.png)
![1-Bromo-4-[(methylsulfanyl)methoxy]benzene](/img/structure/B13990257.png)

